molecular formula C7H7N3O4 B14654631 5,7-Dihydroxy-1,6-dihydropyrrolo[2,3-d]pyridazine-2-carboxylic acid CAS No. 50450-97-0

5,7-Dihydroxy-1,6-dihydropyrrolo[2,3-d]pyridazine-2-carboxylic acid

Cat. No.: B14654631
CAS No.: 50450-97-0
M. Wt: 197.15 g/mol
InChI Key: PHUVULKWRJIJHI-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-1,6-dihydropyrrolo[2,3-d]pyridazine-2-carboxylic acid is a heterocyclic compound that contains both pyrrole and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydroxy-1,6-dihydropyrrolo[2,3-d]pyridazine-2-carboxylic acid typically involves multiple stepsSubsequent steps involve the preparation of pyrazole by reacting α,β-alkynyls with hydrazine monohydrate, gold-catalyzed cyclization of pyrazoles by alkyne groups, and final cyclization using sodium hydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxy-1,6-dihydropyrrolo[2,3-d]pyridazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5,7-Dihydroxy-1,6-dihydropyrrolo[2,3-d]pyridazine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dihydroxy-1,6-dihydropyrrolo[2,3-d]pyridazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators . The compound may also interact with other enzymes and receptors, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dihydroxy-1,6-dihydropyrrolo[2,3-d]pyridazine-2-carboxylic acid is unique due to its specific ring structure and the presence of hydroxyl groups at positions 5 and 7

Properties

CAS No.

50450-97-0

Molecular Formula

C7H7N3O4

Molecular Weight

197.15 g/mol

IUPAC Name

5,7-dihydroxy-1,6-dihydropyrrolo[2,3-d]pyridazine-2-carboxylic acid

InChI

InChI=1S/C7H7N3O4/c11-6-5-3(2-10(14)9-6)1-4(8-5)7(12)13/h1-2,8-9,11,14H,(H,12,13)

InChI Key

PHUVULKWRJIJHI-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC2=C(NN(C=C21)O)O)C(=O)O

Origin of Product

United States

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